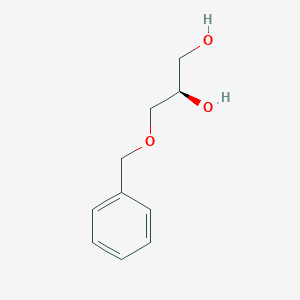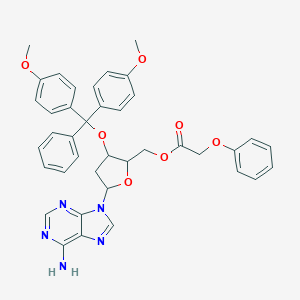
Npbgd
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Npbgd is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This molecule belongs to the class of phenethylamines and is structurally similar to other compounds like mescaline and 2C-B. In
Mechanism of Action
The mechanism of action of Npbgd involves its binding to the serotonin receptors in the brain. Specifically, it has been found to have a high affinity for the 5-HT2A receptor, which is involved in modulating the effects of serotonin. By binding to this receptor, this compound can alter the activity of neurons in specific brain regions, leading to changes in behavior and perception.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied, but early research has shown that it can induce changes in brain activity and alter the perception of sensory stimuli. It has also been found to have anxiolytic and antidepressant-like effects in animal models, indicating its potential therapeutic applications.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Npbgd in lab experiments is its ability to selectively target the serotonin receptors in the brain. This makes it a valuable tool for investigating the role of these receptors in various neurological disorders. However, its low yield and challenging synthesis method can limit its use in large-scale experiments.
Future Directions
There are several future directions for research on Npbgd. One area of interest is its potential therapeutic applications in treating neurological disorders like depression and anxiety. Another direction is investigating the long-term effects of this compound on brain function and behavior. Additionally, further studies are needed to optimize the synthesis method and increase the yield of this compound for large-scale experiments.
Conclusion:
In conclusion, this compound is a promising chemical compound that has potential applications in scientific research. Its ability to selectively target the serotonin receptors in the brain makes it a valuable tool for investigating the neural mechanisms underlying various neurological disorders. While its synthesis method is challenging and yield is low, further research is needed to optimize its production and explore its therapeutic potential.
Synthesis Methods
The synthesis of Npbgd involves a multi-step process that requires specialized equipment and expertise. The starting material for the synthesis is 2,5-dimethoxyphenethylamine, which undergoes a series of reactions to produce this compound. The process involves the use of reagents like iodine, hydrochloric acid, and sodium hydroxide. The yield of this compound obtained from this synthesis method is relatively low, making it challenging to produce large quantities of the compound.
Scientific Research Applications
Npbgd has shown potential applications in scientific research, particularly in the field of neuroscience. It has been found to interact with the serotonin receptors in the brain, which are involved in regulating mood, cognition, and behavior. Studies have shown that this compound can induce changes in brain activity and alter the perception of sensory stimuli. This makes it a valuable tool for investigating the neural mechanisms underlying various neurological disorders.
properties
CAS RN |
115933-55-6 |
|---|---|
Molecular Formula |
C16H19N3O8 |
Molecular Weight |
381.34 g/mol |
IUPAC Name |
5-[3-(4-carboxybutanoylamino)-5-nitroanilino]-5-oxopentanoic acid |
InChI |
InChI=1S/C16H19N3O8/c20-13(3-1-5-15(22)23)17-10-7-11(9-12(8-10)19(26)27)18-14(21)4-2-6-16(24)25/h7-9H,1-6H2,(H,17,20)(H,18,21)(H,22,23)(H,24,25) |
InChI Key |
NLZRESGAAIOVON-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C=C1NC(=O)CCCC(=O)O)[N+](=O)[O-])NC(=O)CCCC(=O)O |
Canonical SMILES |
C1=C(C=C(C=C1NC(=O)CCCC(=O)O)[N+](=O)[O-])NC(=O)CCCC(=O)O |
synonyms |
N,N'-(5-nitro-1,3-phenylene)bisglutaramide NPBGD |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



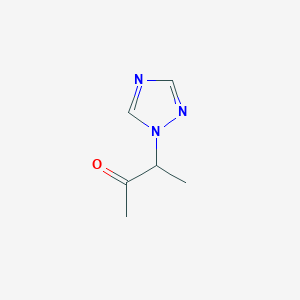




![Bicyclo[2.1.1]hexane, 2-bromo-(9CI)](/img/structure/B54702.png)
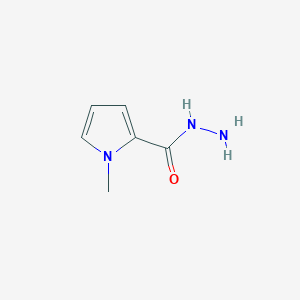
![1-[(2R,4S,5R)-5-(hydroxymethyl)-4-[hydroxy(methyl)phosphinothioyl]oxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B54704.png)
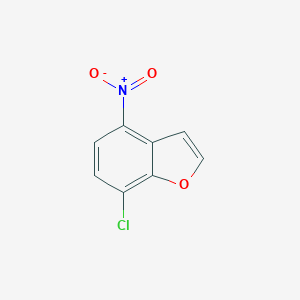
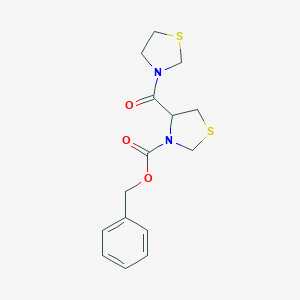
![1-Ethyl-6-fluoro-4-oxo-7-piperidin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester](/img/structure/B54709.png)
